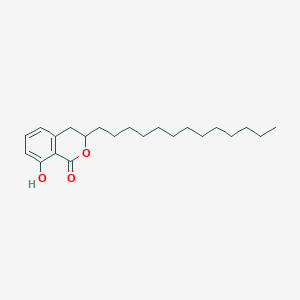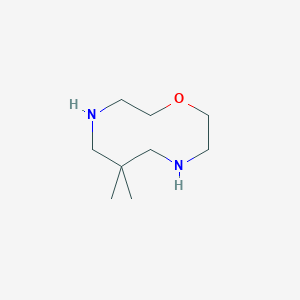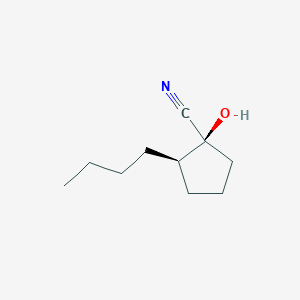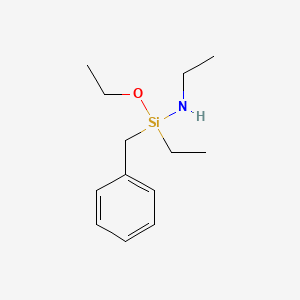![molecular formula C13H11I B14189514 [(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene CAS No. 919123-70-9](/img/structure/B14189514.png)
[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene is an organic compound characterized by the presence of an iodine atom attached to a cyclopentene ring, which is further connected to a benzene ring via an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Iodine Atom: The iodine atom is introduced via an electrophilic iodination reaction, where iodine is added to the cyclopentene ring.
Attachment of the Ethynyl Group: The ethynyl group is attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Benzene Ring: The final step involves the attachment of the benzene ring to the ethynyl group through a similar coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of cyclopent-1-en-1-yl)ethynyl]benzene.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Reduced derivatives such as cyclopent-1-en-1-yl)ethynyl]benzene.
Substitution: Substituted derivatives with various functional groups replacing the iodine atom.
Applications De Recherche Scientifique
[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mécanisme D'action
The mechanism of action of [(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the iodine atom can form halogen bonds with electron-rich sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene can be compared with other similar compounds such as:
[(2-Bromocyclopent-1-en-1-yl)ethynyl]benzene: Similar structure but with a bromine atom instead of iodine.
[(2-Chlorocyclopent-1-en-1-yl)ethynyl]benzene: Similar structure but with a chlorine atom instead of iodine.
[(2-Fluorocyclopent-1-en-1-yl)ethynyl]benzene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can enhance its interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
919123-70-9 |
|---|---|
Formule moléculaire |
C13H11I |
Poids moléculaire |
294.13 g/mol |
Nom IUPAC |
2-(2-iodocyclopenten-1-yl)ethynylbenzene |
InChI |
InChI=1S/C13H11I/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-8H2 |
Clé InChI |
QPEFDXKHRBGQPT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C1)I)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid](/img/structure/B14189439.png)
![[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14189442.png)

![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)

![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)

![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)


![(3R)-3-[(Triethylsilyl)oxy]octanal](/img/structure/B14189485.png)


![3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B14189508.png)
